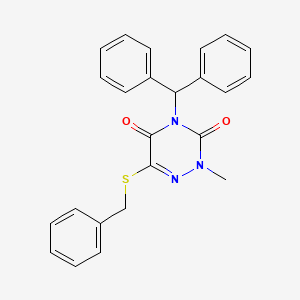
4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione is a synthetic organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with benzhydryl, benzylsulfanyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of Benzhydryl and Benzylsulfanyl Groups: The benzhydryl and benzylsulfanyl groups are introduced via nucleophilic substitution reactions. Benzhydryl chloride and benzyl mercaptan are common reagents used in these steps.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles such as amines, thiols
Biologische Aktivität
4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies that highlight its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H21N3O2S
- Molecular Weight : 415.50744 g/mol
- CAS Number : 33665-18-8
Biological Activity
Research indicates that compounds within the triazine family exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of triazine compounds demonstrate significant antimicrobial activity against a range of pathogens. For instance:
- Synthesis and Testing : A study synthesized several derivatives of triazine and tested their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
Triazine derivatives have also been investigated for their anticancer effects:
- Mechanism of Action : The compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells. In vitro studies have reported that specific triazine derivatives can induce cell cycle arrest in cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of triazine derivatives:
- Case Study : A study assessed the anti-inflammatory activity of various triazine compounds in animal models. The results showed a significant reduction in inflammation markers when treated with specific triazine derivatives, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Tested antimicrobial activity against E. coli and S. aureus | Some derivatives showed promising MIC values |
| Study 2 | Investigated anticancer effects on HeLa and MCF-7 cells | Induced apoptosis and cell cycle arrest |
| Study 3 | Evaluated anti-inflammatory effects in animal models | Significant reduction in inflammation markers |
Eigenschaften
CAS-Nummer |
20029-36-1 |
|---|---|
Molekularformel |
C24H21N3O2S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
4-benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C24H21N3O2S/c1-26-24(29)27(23(28)22(25-26)30-17-18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3 |
InChI-Schlüssel |
VDGUUAFCCIKHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(C(=O)C(=N1)SCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















